molecular formula C17H21N3O2 B6952934 N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide

N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B6952934
M. Wt: 299.37 g/mol
InChI Key: ZCKIGHKWTWGVOW-UHFFFAOYSA-N
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Description

N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound that features a pyrazole ring, an indene moiety, and a carboxamide group

Properties

IUPAC Name

N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-15-16(10-20(2)19-15)18-17(21)13-8-6-11-5-7-12(22-3)9-14(11)13/h5,7,9-10,13H,4,6,8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKIGHKWTWGVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1NC(=O)C2CCC3=C2C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of 3-ethyl-1-methylpyrazole with an appropriate indene derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-1-phenylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide
  • N-(3-ethyl-1-methylpyrazol-4-yl)-6-chloro-2,3-dihydro-1H-indene-1-carboxamide

Uniqueness

N-(3-ethyl-1-methylpyrazol-4-yl)-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, for instance, can influence its solubility and reactivity, making it a valuable compound for various applications .

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